Thiirane, 2-octyl-, 1-oxide, surfactant

Description

Contextualization within Advanced Surfactant Chemistry

The field of surfactant chemistry is continually evolving, with ongoing research into novel molecular designs that offer enhanced performance and specialized functionalities. Within this landscape, Thiirane (B1199164), 2-octyl-, 1-oxide can be situated among other advanced surfactants that feature heterocyclic head groups and heteroatoms other than oxygen, such as sulfur. The inclusion of a sulfur atom in the polar head, and specifically a sulfoxide (B87167) group, distinguishes it from the more common alcohol ethoxylates or alkyl sulfates.

The study of such specialized surfactants is driven by the desire to fine-tune properties like critical micelle concentration (CMC), surface tension reduction, and stability in harsh chemical or thermal environments. The presence of the sulfoxide group, with its distinct polarity and potential for specific interactions, offers a pathway to developing surfactants with tailored performance characteristics for niche applications.

Unique Structural Attributes of Thiirane, 2-octyl-, 1-oxide and Their Theoretical Implications for Surface Activity

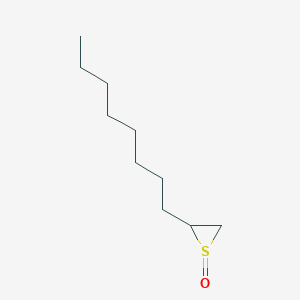

The molecular structure of Thiirane, 2-octyl-, 1-oxide is fundamental to its function as a surfactant. It consists of two primary components:

A hydrophobic tail: This is the 2-octyl group, a C8 hydrocarbon chain. This nonpolar portion of the molecule is responsible for its low affinity for water and high affinity for nonpolar substances like oils and greases.

A hydrophilic head: This is the thiirane 1-oxide group. The three-membered ring containing a sulfur-oxygen bond is polar, making this part of the molecule water-soluble.

This amphiphilic nature drives the molecules to align at interfaces, such as the boundary between water and air or water and oil, thereby lowering the surface or interfacial tension. The specific geometry and polarity of the thiirane 1-oxide head are expected to influence how the surfactant molecules pack at these interfaces, which in turn affects properties like the CMC and the efficiency of surface tension reduction.

Theoretical Physicochemical Properties of Thiirane, 2-octyl-, 1-oxide

| Property | Theoretical Value/Description |

| Molecular Formula | C10H20OS |

| Molecular Weight | 188.33 g/mol |

| Appearance | Expected to be a liquid at room temperature |

| Solubility | Amphiphilic, with the octyl tail being hydrophobic and the thiirane 1-oxide head being hydrophilic. |

| Polar Head Group | Thiirane 1-oxide |

| Hydrophobic Tail | 2-octyl |

Historical Development and Foundational Academic Investigations of Thiirane Oxide Surfactants

The historical development of surfactants dates back to the discovery of soap. However, the exploration of more complex and specialized surfactants, including those with heterocyclic structures, is a more recent endeavor. The synthesis and study of thiiranes, also known as episulfides, have been a subject of academic interest for their unique chemical reactivity stemming from the strained three-membered ring. wikipedia.org

The oxidation of thiiranes to form thiirane 1-oxides (episulfoxides) has also been investigated in the context of synthetic organic chemistry. wikipedia.org The conversion of an epoxide to a thiirane is a known synthetic route, often employing reagents like potassium thiocyanate (B1210189). nih.gov While foundational research has been conducted on the synthesis and reactions of thiiranes and their oxides, the specific investigation and commercial development of long-chain alkyl thiirane oxides as surfactants are not widely documented. The potential for these compounds to act as surface-active agents is largely inferred from their amphiphilic molecular structure, drawing parallels with other classes of surfactants that have a distinct polar head and a nonpolar tail.

Structure

3D Structure

Properties

Molecular Formula |

C10H20OS |

|---|---|

Molecular Weight |

188.33 g/mol |

IUPAC Name |

2-octylthiirane 1-oxide |

InChI |

InChI=1S/C10H20OS/c1-2-3-4-5-6-7-8-10-9-12(10)11/h10H,2-9H2,1H3 |

InChI Key |

CEASXWHZQVHSPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1CS1=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Thiirane, 2 Octyl , 1 Oxide

Regioselective Synthesis Pathways to Thiirane (B1199164), 2-octyl-, 1-oxide

The foundational steps in the synthesis of Thiirane, 2-octyl-, 1-oxide involve the regioselective construction of the three-membered thiirane (or episulfide) ring. This is achieved through a two-step process starting from a readily available linear alpha-olefin.

The initial step is the epoxidation of 1-decene (B1663960) to its corresponding epoxide, 1-decylepoxide (also known as 1,2-epoxydecane (B1346635) or 2-octyloxirane). This reaction involves the oxidation of the terminal double bond of 1-decene. A variety of oxidizing agents and catalyst systems have been developed to achieve this transformation with high efficiency and selectivity for the terminal position.

Common oxidants include peroxy acids, such as peracetic acid (CH₃CO₃H) and meta-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide (H₂O₂) in the presence of a catalyst. acs.orgchemistryviews.org The choice of catalyst is crucial for activating the oxidant and facilitating the oxygen transfer to the alkene. Iron-based catalysts, for instance, have demonstrated high efficiency in these reactions. acs.org Additionally, heterogeneous catalysts like polydioxirane (PDOX) offer the advantage of being easily recoverable and reusable, while providing excellent yields under mild, metal-free conditions. royalsocietypublishing.org Continuous flow processes have also been developed, offering improved safety and scalability for this exothermic reaction. acs.orgqub.ac.uk

The reaction conditions, including solvent, temperature, and catalyst loading, are optimized to maximize the yield of the desired 1,2-epoxide and minimize side reactions, such as the formation of diols through epoxide ring-opening.

Table 1: Comparison of Catalytic Systems for the Epoxidation of Terminal Alkenes This table presents data for 1-octene, a close structural homolog of 1-decene, to illustrate typical reaction conditions and yields.

| Catalyst System | Oxidant | Substrate | Solvent | Temp. (°C) | Time | Conversion (%) | Yield (%) | Reference |

| [((phen)₂(H₂O)Fe)₂O]⁴⁺ | CH₃CO₃H | 1-Octene | CH₃CN | 0 | 5 min | 99 | 94 | acs.org |

| Polydioxirane (PDOX) | - | 1-Octene | CH₂Cl₂ | RT | 2 h | >99 | 94 | royalsocietypublishing.org |

| Mn(OAc)₂ / 2-picolinic acid | CH₃CO₃H | 1-Octene | CH₃CN | - | - | 85 | 63 | acs.orgqub.ac.uk |

| Heteropolyoxometalate | H₂O₂ | 1-Octene | CH₃CN/CH₂Cl₂ | RT | 4 h | - | Moderate | rasayanjournal.co.in |

The conversion of the precursor, 1-decylepoxide, into 1-decylepisulfide (2-octylthiirane) is a standard method for forming the thiirane ring. nih.gov This transformation is typically achieved using a sulfur-transfer reagent, most commonly potassium thiocyanate (B1210189) (KSCN), ammonium (B1175870) thiocyanate (NH₄SCN), or thiourea (B124793) ((NH₂)₂CS). nih.govresearchgate.net

The reaction mechanism proceeds via a nucleophilic ring-opening of the strained epoxide ring. The thiocyanate ion (SCN⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide. Due to the terminal nature of 1-decylepoxide, this attack preferentially occurs at the sterically less hindered terminal carbon atom in an Sₙ2-type reaction. This initial attack leads to the formation of an intermediate hydroxy thiocyanate. Subsequently, an intramolecular cyclization occurs where the oxygen atom attacks the thiocyanate carbon, leading to the expulsion of the cyanate (B1221674) ion (OCN⁻) and the formation of the three-membered thiirane ring. datapdf.com This two-step sequence generally proceeds with an inversion of stereochemistry at the carbon center that is attacked.

This method is highly effective for converting epoxides to their sulfur analogs and is a cornerstone in the synthesis of thiiranes. chemistryviews.orgnih.gov

Stereoselective Oxidation of 1-Decylepisulfide to Thiirane, 2-octyl-, 1-oxide

The final step in the synthesis is the selective oxidation of the sulfur atom in the 1-decylepisulfide ring to form the desired sulfoxide (B87167), Thiirane, 2-octyl-, 1-oxide. This step is critical as over-oxidation can lead to the corresponding sulfone, while the inherent strain of the thiirane oxide ring can make it susceptible to decomposition or ring-opening reactions. thieme-connect.de

The selective oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry. While various catalytic systems exist for this purpose, the oxidation of episulfides often relies on stoichiometric amounts of controlled oxidizing agents to prevent over-oxidation and decomposition.

meta-Chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation. derpharmachemica.comnih.gov By carefully controlling the reaction temperature and the stoichiometry of the oxidant, it is possible to selectively form the sulfoxide. Using just over one equivalent of m-CPBA at low temperatures (e.g., -78 °C to 0 °C) favors the formation of the sulfoxide, as the second oxidation to the sulfone is significantly slower under these conditions. derpharmachemica.comnih.gov

Other oxidizing systems include Oxone (potassium peroxymonosulfate), which can be used for the oxidation of thiiranes, although it can also lead to the formation of the sulfone. thieme-connect.de For certain applications, milder oxidants like tert-butyl hydroperoxide can offer greater selectivity for the sulfoxide compared to more aggressive oxidants like hydrogen peroxide, which may promote over-oxidation to the sulfone. nih.gov

The key to achieving a high yield of Thiirane, 2-octyl-, 1-oxide lies in the precise control of reaction parameters to favor monosulfoxidation.

Temperature: Low temperatures are crucial. Reactions are often conducted at 0 °C or significantly below (e.g., -40 °C to -78 °C) to reduce the rate of the second oxidation step to the sulfone and to minimize potential decomposition of the sensitive thiirane oxide product. derpharmachemica.comnih.gov

Stoichiometry: The molar ratio of the oxidant to the episulfide is critical. Using a slight excess (e.g., 1.0 to 1.2 equivalents) of the oxidant like m-CPBA is typically sufficient to drive the reaction to completion while minimizing the risk of over-oxidation. derpharmachemica.com

Solvent: Chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) are commonly employed for these oxidation reactions, as they are relatively inert and effectively solubilize the reactants. derpharmachemica.com

Table 2: Reaction Conditions for the Selective Oxidation of Sulfides to Sulfoxides This table provides representative conditions for the selective oxidation of general sulfides, which are applicable to 1-decylepisulfide.

| Substrate Type | Oxidant | Stoichiometry (Oxidant) | Solvent | Temperature (°C) | Product | Reference |

| Arylbutylthioether | m-CPBA | 1.2 equiv. | Dichloromethane | 0 | Sulfoxide | derpharmachemica.com |

| 26-Thiodiosgenin | m-CPBA | 1.1 equiv. | Dichloromethane | -78 | Sulfoxide | nih.gov |

| 26-Thiodiosgenin | m-CPBA | 2.2 equiv. | Dichloromethane | -40 | Sulfone (major) | nih.gov |

| Polysulfide | t-BuOOH | 10-fold excess | Water | - | Polysulfoxide | nih.gov |

| Polysulfide | H₂O₂ | 10-fold excess | Water | - | Polysulfone | nih.gov |

Purification and Isolation Methodologies

The purification and isolation of the final product and its intermediates require careful consideration of their chemical stability. Thiiranes and especially thiirane oxides can be sensitive to heat and acidic conditions. nih.govthieme-connect.de

Extraction: Standard aqueous workups are used to remove water-soluble reagents and byproducts. The organic product is extracted into an immiscible solvent like dichloromethane or diethyl ether.

Chromatography: Column chromatography on silica (B1680970) gel is a common method for purification. thieme-connect.de However, some thiiranes and their oxides are known to decompose on silica gel, necessitating careful handling. nih.gov To mitigate this, chromatography is often performed at low temperatures, and the exposure time to the stationary phase is minimized. Preparative centrifugal chromatography can also be an effective alternative. thieme-connect.de

Distillation: For thermally stable thiiranes, fractional distillation under reduced pressure can be an effective purification technique. datapdf.com However, this method is generally not suitable for the more sensitive thiirane oxide product.

Throughout the purification process, it is essential to keep temperatures as low as possible to prevent degradation and ensure the isolation of a high-purity final product. thieme-connect.de

Advanced Derivatization Strategies for Functional Modification of Thiirane, 2-octyl-, 1-oxide

The functional modification of surfactants is a key strategy for tailoring their properties for specific applications. For Thiirane, 2-octyl-, 1-oxide, derivatization can be targeted at either the hydrophobic alkyl chain or the hydrophilic thiirane oxide head group.

The amphiphilicity of a surfactant is determined by the balance between its hydrophobic tail and its hydrophilic head group. Altering the length and structure of the alkyl chain can significantly impact this balance and, consequently, the surfactant's properties. nih.govresearchgate.net

Increasing the length of the octyl chain in Thiirane, 2-octyl-, 1-oxide would be expected to increase its hydrophobicity. This generally leads to a lower critical micelle concentration (CMC), meaning that the surfactant molecules will aggregate at lower concentrations in an aqueous solution. acs.org A longer alkyl chain also enhances the van der Waals interactions within the bilayer of vesicles or at interfaces, potentially leading to more ordered and mechanically robust structures. nih.gov Conversely, shortening the alkyl chain would increase the surfactant's water solubility and its CMC. acs.org

Branching of the alkyl chain can also have a profound effect. Introducing branches would likely increase the cross-sectional area of the hydrophobic tail, which could disrupt packing at interfaces and in micelles, potentially leading to a higher CMC and altered interfacial tension.

Table 2: Theoretical Impact of Alkyl Chain Modification on the Properties of Thiirane, 2-octyl-, 1-oxide Derivatives

| Alkyl Chain Modification | Expected Change in Hydrophobicity | Theoretical Impact on Critical Micelle Concentration (CMC) | Potential Effect on Amphiphilicity |

| Increase to Dodecyl (C12) | Increased | Decrease | Enhanced oil-solubility |

| Decrease to Hexyl (C6) | Decreased | Increase | Enhanced water-solubility |

| Introduction of Branching | Increased steric hindrance | Increase | Disrupted micellar packing |

This table presents theoretical trends based on established principles of surfactant chemistry.

The thiirane oxide head group is a reactive moiety that can be targeted for functionalization to create responsive surfactant systems. ontosight.ai The strained three-membered ring is susceptible to ring-opening reactions with various nucleophiles. youtube.com This reactivity can be exploited to introduce new functional groups that can respond to external stimuli such as pH, light, or redox potential.

For example, a pH-responsive system could be developed by reacting the thiirane oxide with a nucleophile containing an ionizable group, such as an amine or a carboxylic acid. The protonation state of this group would change with pH, thereby altering the charge and hydrophilicity of the head group and influencing the surfactant's aggregation behavior.

Redox-responsive systems could be envisioned by incorporating a redox-active moiety, such as a ferrocene (B1249389) derivative, via a ring-opening reaction. The oxidation state of the ferrocene could be controlled electrochemically, leading to changes in the surfactant's properties.

Table 3: Potential Functionalization of the Thiirane Oxide Head Group for Responsive Systems

| Stimulus | Functional Group to Introduce | Potential Mechanism of Action |

| pH | Amine or Carboxylic Acid | pH-dependent protonation/deprotonation alters head group charge and hydrophilicity. |

| Light | Photo-isomerizable group (e.g., azobenzene) | Light-induced isomerization changes the geometry and polarity of the head group. |

| Redox | Redox-active moiety (e.g., ferrocene) | Oxidation state change alters the electronic properties and potential for intermolecular interactions. |

This table provides hypothetical examples of how functionalization could lead to responsive behavior.

Mechanistic Investigations of Thiirane, 2 Octyl , 1 Oxide Reactivity and Stability

Elucidation of Thermal Decomposition Pathways of Thiirane (B1199164), 2-octyl-, 1-oxide

The thermal decomposition of thiirane oxides, including the 2-octyl derivative, is a well-studied class of reactions that provides a clean source of sulfur monoxide. The nature of the substituent on the thiirane ring can influence the kinetics of the decomposition but generally does not alter the fundamental mechanistic pathways.

The primary thermal decomposition pathway for thiirane oxides is a pericyclic reaction known as a cheletropic extrusion. st-andrews.ac.uk In this concerted process, the two carbon-sulfur (C-S) bonds are broken simultaneously, leading to the elimination of a small, stable molecule. For Thiirane, 2-octyl-, 1-oxide, this mechanism results in the extrusion of sulfur monoxide (SO) and the formation of 1-decene (B1663960).

The reaction can be represented as follows:

Figure 1: Structure of Thiirane, 2-octyl-, 1-oxide

Upon heating, the molecule undergoes a [2π + 2σ] cycloreversion, a process that is thermally allowed by the Woodward-Hoffmann rules. Computational studies on the parent thiirane oxide suggest that this decomposition can proceed through both a singlet concerted pathway and a stepwise triplet diradical mechanism. exlibrisgroup.com The thermolysis is expected to predominantly release triplet ground state sulfur monoxide. exlibrisgroup.com The stereochemistry of the starting thiirane oxide is often retained in the resulting alkene, which is a characteristic of concerted pericyclic reactions. acs.orgresearchgate.net

The main products of the thermal decomposition of Thiirane, 2-octyl-, 1-oxide are sulfur monoxide and 1-decene. Sulfur monoxide is a highly reactive gaseous species. exlibrisgroup.comresearchgate.net Due to its high reactivity, SO can undergo further reactions. For instance, it can be trapped by dienes to form dihydrothiophene oxide. researchgate.net

While the cheletropic extrusion is a relatively clean reaction, side reactions can lead to the formation of other byproducts. The specific byproducts for the 2-octyl derivative have not been extensively detailed in the literature, but analogies can be drawn from studies on other thiiranes and thiirane oxides. For example, at higher temperatures, rearrangements and secondary decomposition of the primary products could occur.

| Primary Products | Potential Byproducts |

| 1-Decene | Isomers of 1-decene |

| Sulfur Monoxide (SO) | Disulfur (B1233692) (S2) |

Table 1: Potential Products of Thermal Decomposition

The thermal decomposition of the parent thiirane (ethylene sulfide) proceeds through a different mechanism compared to its S-oxide derivative. High-level ab initio molecular orbital theory studies have identified two main reaction pathways for thiirane decomposition. nih.gov

One pathway involves a homolytic ring-opening to form a diradical, which then initiates a radical chain reaction, ultimately producing ethene and disulfur molecules in their triplet ground state (³S₂). nih.gov A second, lower-energy pathway involves the bimolecular transfer of sulfur atoms between thiirane molecules, leading to the formation of intermediates like thiirane 1-sulfide (C₂H₄S₂) and subsequent decomposition to ethene and various sulfur allotropes (S₂, S₃, S₄). nih.gov

| Feature | Thiirane, 2-octyl-, 1-oxide Decomposition | Parent Thiirane Decomposition |

| Primary Mechanism | Unimolecular cheletropic extrusion | Bimolecular sulfur transfer and radical chain reactions nih.gov |

| Key Intermediate | Diradical (triplet pathway) exlibrisgroup.com | Thiirane 1-sulfide, diradicals nih.gov |

| Primary Products | 1-Decene, Sulfur Monoxide (SO) researchgate.net | Ethene, Disulfur (S₂) and other sulfur allotropes nih.gov |

| Reaction Order | Typically first-order | Can exhibit second-order kinetics nih.gov |

Table 2: Comparison of Decomposition Mechanisms

Advanced Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has been instrumental in elucidating the complex mechanisms of thiirane and thiirane oxide decomposition. These theoretical approaches provide detailed insights into the energetics, transition state structures, and reaction pathways that are often difficult to obtain through experimental methods alone.

Ab initio molecular orbital theory provides a foundational, first-principles approach to studying chemical reactions. mdpi.com Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) have been employed to investigate the potential energy surfaces of reactions involving thiirane oxides. exlibrisgroup.commdpi.com These high-level calculations are particularly important for accurately describing the electronic structure of transition states and for situations where electron correlation is significant, such as in the breaking of the C-S bonds.

For the parent thiirane, ab initio studies have been crucial in identifying the transition states for both the radical and bimolecular decomposition pathways, allowing for the calculation of activation enthalpies and free energies that are in agreement with experimental data. nih.gov Similar theoretical approaches applied to thiirane oxide decomposition help in understanding the geometry and electronic nature of the transition state for the cheletropic extrusion, confirming its pericyclic nature.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. scispace.com Functionals such as M06-2X have been successfully used to study the competition between singlet concerted and stepwise triplet diradical mechanisms in the thermolysis of thiirane oxide. exlibrisgroup.comnih.gov

DFT calculations have shown that the decomposition of thiirane oxide likely proceeds through a triplet diradical intermediate, which is accessible via a minimum energy crossing point from the singlet state. exlibrisgroup.com These studies provide detailed energetic profiles of the reaction, including the activation energies for the different pathways and the relative energies of intermediates. For example, quantum chemical computations have revealed that the stepwise diradical mechanism producing triplet ground state sulfur monoxide is preferred over the singlet concerted mechanism, despite the need for a change in spin state. exlibrisgroup.com The application of DFT to the hydrodesulfurization of thiirane has also shown that the process follows a heterolytic pathway. scispace.com

| Computational Method | Application in Thiirane/Thiirane Oxide Decomposition | Key Findings |

| Ab Initio MO Theory | Transition state analysis of parent thiirane decomposition nih.gov | Identification of radical and bimolecular pathways with calculated activation energies. nih.gov |

| DFT (e.g., M06-2X) | Investigation of thiirane oxide decomposition mechanism and energetics exlibrisgroup.com | Preference for a stepwise triplet diradical pathway over a singlet concerted one. exlibrisgroup.com |

| Constrained DFT (cDFT) | Modeling photoreactions of related cyclic ethers (oxirane) acs.org | Provides insights into ring-opening mechanisms and subsequent molecular decompositions. acs.org |

Table 3: Applications of Computational Chemistry in Studying Decomposition Mechanisms

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the time-dependent behavior of molecules, providing deep insights into their conformational landscapes and stability. mdpi.com For a flexible molecule like Thiirane, 2-octyl-, 1-oxide, MD simulations can map the potential energy surface, identifying the most stable conformations and the energy barriers for conversion between them. nih.gov

The conformational freedom of Thiirane, 2-octyl-, 1-oxide is dominated by two main features: the rotation around the carbon-carbon single bonds of the octyl tail and the puckering or orientation of the thiirane 1-oxide ring. The long alkyl chain can adopt numerous conformations, from a fully extended, low-energy state to various folded or coiled states. MD simulations can predict the statistical distribution of these conformations at a given temperature.

Computational studies on related strained heterocycles have been used to determine relative reaction rates and the influence of substituents on stability. nih.govacs.org While specific MD simulation data for Thiirane, 2-octyl-, 1-oxide is not extensively published, the methodology would involve simulating the molecule in a solvent box (e.g., water, to mimic an aqueous environment) over a timescale of nanoseconds to microseconds. By analyzing the trajectory, one can determine key structural parameters and their fluctuations.

The primary goals of such a simulation would be:

To identify low-energy conformers: Characterizing the most probable shapes of the molecule, including the orientation of the sulfoxide (B87167) oxygen (axial vs. equatorial-like) relative to the alkyl chain.

To calculate free energy differences: Establishing the relative stability of different conformational states, which is crucial for understanding its behavior in solution and at interfaces. chemrxiv.org

A hypothetical output from such simulations could quantify the energetic differences between various states, as illustrated in the following table.

Table 1: Hypothetical Relative Free Energies of Key Conformational States of Thiirane, 2-octyl-, 1-oxide from MD Simulations.

| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | S=O Group Orientation | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Extended Chain, Anti | ~180° | Pseudo-equatorial | 0.00 (Reference) |

| Gauche Kink, Mid-chain | ~60° | Pseudo-equatorial | +0.95 |

| Extended Chain, Anti | ~180° | Pseudo-axial | +1.50 |

| Folded Chain | Variable | Pseudo-equatorial | +2.10 |

Reversible Transformations and "Switchable" Surfactant Concepts for Thiirane, 2-octyl-, 1-oxide

"Switchable surfactants" are molecules that can be reversibly converted between an active, surface-active state and an inactive, non-surface-active state by an external stimulus. nih.govqueensu.ca This "on/off" capability is highly desirable for applications requiring dynamic control over emulsions, such as in enhanced oil recovery, polymerization processes, and controlled release systems. onepetro.orgresearchgate.net The trigger for switching can be chemical (e.g., addition of CO2), photochemical, or physical (e.g., temperature). google.comgoogle.com

For Thiirane, 2-octyl-, 1-oxide, the concept of switchability is predicated on the chemical reactivity of the thiirane 1-oxide ring. The molecule in its intact, cyclic form is amphiphilic and thus surface-active (the "on" state). A chemical transformation that cleaves or significantly alters the polar headgroup would destroy this amphiphilicity, rendering it inactive (the "off" state). The key to a truly "switchable" system is the reversibility of this chemical transformation.

External Stimuli for Reversible Surface Activity Modulation (e.g., Thermal Stimuli)

Temperature is a clean and easily controlled external stimulus for modulating the properties of responsive materials. onepetro.orgacs.orgnih.gov In the context of Thiirane, 2-octyl-, 1-oxide, heat can serve as the trigger to induce a chemical change. The thermal decomposition (thermolysis) of thiirane oxides is a known process that involves the extrusion of sulfur monoxide (SO), a highly reactive molecule. usp.ac.fjresearchgate.net

The proposed switching mechanism is as follows:

"On" State (Low Temperature): The intact Thiirane, 2-octyl-, 1-oxide molecule possesses a polar sulfoxide head and a nonpolar octyl tail, allowing it to function as a surfactant and stabilize emulsions.

"Off" State (High Temperature): Upon heating, the molecule undergoes a cheletropic elimination, cleaving the two carbon-sulfur bonds and releasing sulfur monoxide (SO). The other product is the corresponding alkene, 1-decene. Neither 1-decene (a nonpolar hydrocarbon) nor SO possess surfactant properties. This thermal decomposition effectively "switches off" the surface activity. wikipedia.org

This process represents a significant structural and polarity change, leading to the destabilization and breaking of any emulsion previously stabilized by the surfactant.

Thermodynamic and Kinetic Reversibility of Thiirane Oxide Cleavage

The viability of a switchable surfactant rests on the reversibility of the switching mechanism. While the thermal cleavage of thiirane oxides is well-documented, the reverse reaction—the addition of sulfur monoxide to an alkene to reform the thiirane oxide—is thermodynamically and kinetically challenging.

Thermodynamics of Cleavage: The thermal extrusion of SO from the parent thiirane 1-oxide is an endothermic process, as heat is required to break the C-S bonds. wikipedia.org However, the reaction is driven by a significant increase in entropy due to the formation of two separate molecules from one. Computational studies using density functional theory (DFT) have been performed to determine the energetics of this dissociation. researchgate.net The process is believed to proceed through a diradical intermediate. researchgate.net

Table 2: Calculated Energetics for the Thermal Decomposition of Thiirane 1-Oxide (Parent Compound).

| Parameter | Description | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| ΔH (Reaction Enthalpy) | Energy required for C-S bond cleavage | ~40-45 | researchgate.net |

| Ea (Activation Energy) | Kinetic barrier for SO extrusion | ~35-40 | researchgate.netresearchgate.net |

| ΔG (Gibbs Free Energy) | Overall thermodynamic favorability (at high T) | Favorable at sufficient temperature | researchgate.net |

Kinetics and Reversibility: The kinetics of the forward (cleavage) reaction are governed by the activation energy, which represents the barrier that must be overcome for the reaction to proceed. The rate is highly dependent on temperature.

The reversibility of this process is the critical challenge. Sulfur monoxide is an extremely reactive species. pnas.org Once extruded, it is likely to react with itself to form S2O or other sulfur oxides, or react with other components in the system, rather than cleanly adding back across the double bond of 1-decene. While some related reactions in sulfur chemistry are known to be reversible, achieving a controlled and efficient reversal of SO extrusion to regenerate the thiirane oxide is not a well-established process. nih.gov Therefore, while Thiirane, 2-octyl-, 1-oxide can function as a thermally cleavable surfactant, its classification as a truly reversible or "switchable" surfactant remains a largely theoretical concept pending the development of methods to control the reverse reaction.

Lack of Specific Research Data Precludes Article Generation on Thiirane, 2-octyl-, 1-oxide Surfactant

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific research data concerning the physicochemical behavior and self-assembly of the chemical compound "Thiirane, 2-octyl-, 1-oxide" as a surfactant. This lack of available information prevents the creation of a scientifically accurate and detailed article as requested.

Information on related but structurally distinct compounds, such as the parent molecule "thiirane 1-oxide" or other surfactants containing an octyl chain, is available. However, extrapolating data from these different molecules would be scientifically unsound, as the specific combination of the thiirane 1-oxide headgroup and the 2-octyl hydrophobic tail will produce unique physicochemical properties.

Without specific experimental data for Thiirane, 2-octyl-, 1-oxide, any attempt to generate content for the requested sections on CMC, factors influencing it, micellar structures, and rheological properties would be speculative and would not meet the required standards of scientific accuracy and authority.

Therefore, it is not possible to fulfill the request to generate an article on the "Physicochemical Behavior and Self-Assembly of Thiirane, 2-octyl-, 1-oxide in Aqueous Systems" while adhering to the strict requirements for factual and scientifically validated content. Further research and publication on this specific surfactant are needed before a comprehensive and accurate article can be written.

Physicochemical Behavior and Self Assembly of Thiirane, 2 Octyl , 1 Oxide in Aqueous Systems

Rheological Properties of Thiirane (B1199164), 2-octyl-, 1-oxide Solutions

Viscoelastic Behavior and Shear-Thinning Characteristics

There is currently no published research detailing the viscoelastic properties or shear-thinning characteristics of aqueous solutions of Thiirane, 2-octyl-, 1-oxide. Such studies would typically involve rheological measurements to determine how the surfactant structures, like micelles, affect the flow behavior of the solution under different shear rates. This analysis would reveal whether the solution behaves as a viscoelastic fluid and if its viscosity decreases under applied stress (shear-thinning), a common characteristic of many surfactant solutions.

Dependence of Rheology on Concentration, Temperature, and Co-Surfactants/Additives

No data exists on how the rheological properties of Thiirane, 2-octyl-, 1-oxide solutions are influenced by changes in concentration, temperature, or the addition of co-surfactants and other additives. Research in this area would typically explore:

Concentration Effects: How viscosity and viscoelasticity change as the surfactant concentration is increased, potentially leading to the formation of different liquid crystalline phases.

Temperature Effects: The impact of temperature on micellar shape, size, and interactions, which in turn affects the solution's flow properties.

Co-surfactants/Additives: How the addition of other surface-active agents or electrolytes might alter the self-assembly of Thiirane, 2-octyl-, 1-oxide and, consequently, the rheological profile of the solution.

Interfacial Phenomena and Surface Tension Reduction Mechanisms

Specific information on the interfacial behavior and surface tension reduction mechanisms of Thiirane, 2-octyl-, 1-oxide is not documented.

Adsorption Behavior at Air-Water and Oil-Water Interfaces

There are no studies available that describe the adsorption characteristics of Thiirane, 2-octyl-, 1-oxide at either air-water or oil-water interfaces. Such research would investigate the efficiency and effectiveness of the surfactant in populating these interfaces, which is fundamental to its function in applications like foaming, emulsification, and wetting.

Dynamic and Static Interfacial Tension Studies

No dynamic or static interfacial tension data has been published for Thiirane, 2-octyl-, 1-oxide. These studies are crucial for understanding how quickly the surfactant can reduce interfacial tension (dynamic) and the equilibrium value it can achieve (static). This information is vital for predicting its performance in dynamic processes such as emulsification and coating.

Advanced Applications of Thiirane, 2 Octyl , 1 Oxide in Scientific and Industrial Contexts

Emulsification and Microemulsion Formation

Thiirane (B1199164), 2-octyl-, 1-oxide, as a surfactant, possesses the characteristic amphiphilic structure necessary for the formation and stabilization of emulsions and microemulsions. This structure consists of a hydrophilic sulfoxide (B87167) group (the "head") and a hydrophobic octyl chain (the "tail"). This dual nature allows the molecule to position itself at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension and facilitating the dispersion of one liquid into the other.

Stabilization Mechanisms of Emulsions

The stabilization of emulsions by Thiirane, 2-octyl-, 1-oxide would theoretically involve several key mechanisms common to surfactants. By adsorbing at the oil-water interface, these surfactant molecules create a protective film around the dispersed droplets, which prevents them from coalescing. The primary stabilization mechanisms include:

Reduction of Interfacial Tension: The presence of the surfactant at the interface lowers the energy required to create new surface area, which is a fundamental aspect of emulsification. A lower interfacial tension (IFT) makes it easier to break down large droplets into smaller ones, leading to a more stable emulsion.

Steric Hindrance: The bulky octyl groups of the surfactant molecules, extending into the continuous phase, can create a physical barrier. This steric repulsion prevents droplets from approaching each other too closely, thereby inhibiting coalescence.

Marangoni-Gibbs Effect: This effect contributes to the stability of the film around the droplets. If the film is stretched, the local concentration of the surfactant decreases, leading to an increase in interfacial tension in that area. This gradient in interfacial tension induces a flow of liquid from regions of low IFT to regions of high IFT, which helps to restore the film's thickness and integrity.

Design of Novel Emulsion Systems with Thiirane, 2-octyl-, 1-oxide

The design of new emulsion systems utilizing Thiirane, 2-octyl-, 1-oxide would depend on its specific properties, such as its hydrophilic-lipophilic balance (HLB). The HLB value, which is determined by the relative size and strength of the hydrophilic and hydrophobic portions of the molecule, dictates whether the surfactant will promote the formation of oil-in-water (O/W) or water-in-oil (W/O) emulsions.

The formation of microemulsions, which are thermodynamically stable and transparent dispersions, typically requires a very low interfacial tension (ultralow IFT), often achieved with the use of a co-surfactant or by optimizing conditions such as temperature and salinity. youtube.com The flexible nature of the thiirane oxide ring combined with the octyl chain could potentially allow for the formation of the complex interfacial structures necessary for microemulsions.

Hypothetical Emulsion System Design Parameters:

| Parameter | Influence on Emulsion System | Expected Behavior with Thiirane, 2-octyl-, 1-oxide |

| HLB Value | Determines emulsion type (O/W vs. W/O) | A balanced HLB might allow for the formation of either emulsion type depending on the oil and water phase ratio. |

| Concentration | Affects droplet size and stability | Increasing concentration would lead to smaller, more stable droplets up to the critical micelle concentration (CMC). |

| Co-surfactant | Can modify HLB and reduce IFT | The addition of a short-chain alcohol could potentially facilitate microemulsion formation. |

| Salinity | Influences surfactant solubility and packing | The effect would need to be experimentally determined, as it can vary for different surfactant types. |

Role in Dispersant Formulations

In dispersant formulations, surfactants are used to break down large oil slicks into smaller droplets that can be more easily biodegraded by microorganisms in the environment. The effectiveness of a dispersant is largely dependent on the ability of its surfactant components to reduce the oil-water interfacial tension and promote the formation of a stable oil-in-water emulsion.

Thiirane, 2-octyl-, 1-oxide, with its amphiphilic character, could theoretically function as a component in such formulations. Its role would be to migrate to the oil-water interface, lower the interfacial tension, and facilitate the "herding" and "breaking up" of the oil into smaller droplets when energy (such as wave action) is applied. The stability of the resulting oil droplets would be crucial to prevent them from coalescing back into a slick.

Application in Enhanced Oil Recovery (EOR) Technologies

Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR often involves the injection of surfactants to mobilize residual oil trapped in the porous rock of the reservoir.

Interfacial Tension Reduction in Porous Media

A key mechanism in chemical EOR is the drastic reduction of the interfacial tension between the trapped oil and the injected aqueous fluid. envirofluid.com By lowering the IFT, the capillary forces that hold the oil in the small pores of the rock can be overcome, allowing the oil to be displaced and mobilized towards production wells. Surfactants capable of achieving ultralow IFT (in the range of 10⁻³ mN/m) are particularly effective. acs.org The molecular structure of Thiirane, 2-octyl-, 1-oxide suggests it could contribute to lowering the IFT in such systems.

Research Findings on IFT Reduction by Surfactants:

| Surfactant Type | IFT Reduction Mechanism | Typical IFT Achieved (mN/m) |

| Anionic Surfactants (e.g., Sulfonates) | Formation of a Winsor III microemulsion system | 10⁻³ - 10⁻⁴ |

| Nonionic Surfactants | Adsorption at the interface, steric repulsion | 10⁻¹ - 10⁻² |

| Cationic Surfactants | Adsorption and charge effects | 10⁻¹ - 10⁻² |

| Hypothetical Thiirane, 2-octyl-, 1-oxide | Combination of polar head and non-polar tail adsorption | To be determined experimentally |

Mobility Control and Sweep Efficiency Enhancement

In EOR, it is important that the injected fluid does not simply bypass the oil by flowing through the most permeable channels in the reservoir. This phenomenon, known as "viscous fingering," reduces the "sweep efficiency" of the flood. Mobility control aims to ensure that the displacing fluid moves in a more uniform front, effectively sweeping more of the reservoir.

Surfactants can contribute to mobility control in several ways. The formation of emulsions or microemulsions within the porous media can increase the viscosity of the displacing fluid, improving the mobility ratio between the injected fluid and the oil. Some surfactant formulations, particularly when used in combination with polymers, are designed to create foams that act as a mobility control agent. doe.gov The potential for Thiirane, 2-octyl-, 1-oxide to form stable emulsions or contribute to foam generation would be a key factor in its utility for enhancing sweep efficiency.

The Chemical Compound "Thiirane, 2-octyl-, 1-oxide": A Subject of Limited Publicly Available Research

Despite a comprehensive search of publicly accessible scientific literature and chemical databases, detailed information regarding the synthesis, properties, and specific applications of the chemical compound "Thiirane, 2-octyl-, 1-oxide" remains elusive. As a result, a thorough and scientifically accurate article focusing solely on its advanced applications as a surfactant-type catalyst and in the design of responsive materials, as per the requested outline, cannot be generated at this time.

General knowledge of related chemical structures suggests that the "Thiirane, 2-octyl-, 1-oxide" molecule would consist of a three-membered ring containing two carbon atoms and a sulfur atom, which is further oxidized to a sulfoxide. One of the carbon atoms in this ring would be attached to an eight-carbon alkyl chain (an octyl group). The presence of the polar thiirane oxide group and the nonpolar octyl chain would theoretically impart amphiphilic properties to the molecule, making it a candidate for surfactant applications. However, without specific studies on this compound, any discussion of its use in micellar catalysis, phase transfer catalysis, or stimuli-responsive materials would be purely speculative.

The parent compound, thiirane (also known as ethylene (B1197577) sulfide), and its oxidized form, thiirane 1-oxide, are known in the chemical literature. Thiiranes are typically synthesized from corresponding epoxides, and their oxides can be prepared by controlled oxidation of the thiirane ring. These three-membered rings are known to be highly strained and reactive, participating in various ring-opening reactions.

The field of surfactant catalysis is well-established, with amphiphilic molecules forming micelles that can act as nanoreactors, influencing the rates and selectivities of chemical reactions. Similarly, phase transfer catalysis utilizes agents to transport reactants across the interface of immiscible phases, thereby facilitating reactions. The design of responsive or "smart" materials often involves incorporating molecules that can undergo a change in their properties in response to external stimuli such as temperature, pH, or light. While a molecule with the structure of "Thiirane, 2-octyl-, 1-oxide" could conceptually be designed for such applications, there is no publicly available research to substantiate these uses.

Computational and Theoretical Studies on Structure Activity Relationships of Thiirane, 2 Octyl , 1 Oxide

Molecular Docking Simulations with Biological Targets (e.g., Potassium Chloride Co-transporter KCC3)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery and to understand the mechanism of action of bioactive compounds, including those with biocidal properties.

In silico molecular docking simulations can be employed to predict how Thiirane (B1199164), 2-octyl-, 1-oxide might interact with specific biological targets, such as the human potassium chloride co-transporter KCC3. Such studies are hypothetical at this stage but would involve docking the three-dimensional structure of the surfactant into the binding site of the protein. The primary goal is to calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which indicates the stability of the surfactant-protein complex. A lower binding energy typically suggests a more stable interaction.

These simulations can also identify the specific types of interactions that stabilize the complex. For a molecule like Thiirane, 2-octyl-, 1-oxide, these could include:

Hydrophobic Interactions: Between the C8H17 octyl tail of the surfactant and nonpolar amino acid residues in the protein's binding pocket.

Hydrogen Bonding: Involving the polar sulfoxide (B87167) group (S=O) of the thiirane ring and suitable donor or acceptor residues like serine, threonine, or asparagine.

The results of such a simulation would typically be presented in a table summarizing the binding energies and key interacting residues.

Hypothetical Molecular Docking Results This table illustrates the type of data that would be generated from a molecular docking simulation of Thiirane, 2-octyl-, 1-oxide with a protein target like KCC3. The values are for illustrative purposes only.

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -7.8 | LEU 254, ILE 310, PHE 421 |

| Hydrogen Bonds | 1 | SER 308 |

| Hydrophobic Interactions | 5 | LEU 254, VAL 260, ILE 310, ALA 418, PHE 421 |

Molecular docking studies can provide crucial insights into the potential biocidal or antimicrobial mechanisms of a surfactant. nih.govrsc.org By identifying the most likely biological targets and predicting the binding mode, researchers can formulate hypotheses about how the compound exerts its effect. For instance, if Thiirane, 2-octyl-, 1-oxide docks with high affinity to a critical enzyme in a microbial metabolic pathway, it could suggest that its biocidal activity stems from the inhibition of that enzyme. nih.gov

Furthermore, molecular dynamics simulations, which model the movement of atoms and molecules over time, can be used to assess the stability of the predicted protein-surfactant complex. rsc.org These simulations can reveal how the binding of the surfactant might alter the protein's conformation, potentially leading to a loss of function and contributing to the biocidal effect. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity or property. rsc.org For surfactants, QSAR models are invaluable for predicting functional properties based on molecular features, known as descriptors. researchgate.netmdpi.com

The surface activity of a surfactant, which includes properties like critical micelle concentration (CMC) and the ability to reduce surface tension, is directly related to its molecular structure. nih.govchemrxiv.orgacs.org QSAR models can quantify this relationship by correlating molecular descriptors with experimentally measured surface activity data.

For Thiirane, 2-octyl-, 1-oxide, relevant molecular descriptors would include:

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Such as dipole moment and partial charges on the sulfoxide group, reflecting its polarity.

Hydrophobicity Descriptors: Like the logarithm of the partition coefficient (LogP), which quantifies the balance between the hydrophobic octyl tail and the hydrophilic thiirane 1-oxide head.

A typical QSAR model might take the form of a linear equation where the property (e.g., log(1/CMC)) is a function of one or more of these descriptors. Such models are essential for screening new surfactant designs and optimizing their performance. mdpi.com

Illustrative Molecular Descriptors for QSAR Modeling This table provides examples of molecular descriptors that would be calculated for Thiirane, 2-octyl-, 1-oxide to build a QSAR model for predicting its surface activity.

| Descriptor Type | Descriptor Name | Description |

| Physicochemical | LogP | Octanol-water partition coefficient, indicating hydrophobicity. |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index related to molecular branching. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

The rheological, or flow, behavior of surfactant solutions is critical in many applications, such as in the formulation of detergents, cosmetics, and industrial fluids. Predictive models, often employing machine learning techniques, can be used to forecast rheological properties based on variables like surfactant structure, concentration, temperature, and shear rate. nih.govacs.org

For Thiirane, 2-octyl-, 1-oxide, a predictive model could be developed to estimate the viscosity of its aqueous solutions under different conditions. nih.gov This would involve training a model (e.g., an artificial neural network or a random forest regressor) on a dataset of experimental rheology measurements for a range of surfactants. acs.org The model would learn the complex relationships between the input features (including molecular descriptors of the surfactant) and the resulting rheological constants, such as those for the Power-law or Bingham plastic models. nih.gov Such predictive tools can significantly accelerate the formulation process by reducing the need for extensive experimental measurements.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The defining characteristic of surfactants is their ability to self-assemble in solution to form aggregates like micelles, vesicles, or liquid crystals. whiterose.ac.uk This behavior is driven by the amphiphilic nature of the molecules—the hydrophobic octyl tail of Thiirane, 2-octyl-, 1-oxide seeks to avoid contact with water, while the polar thiirane 1-oxide head group prefers to be hydrated.

Computational methods, particularly molecular dynamics (MD) and dissipative particle dynamics (DPD), are used to simulate the self-assembly process. researchgate.net These simulations can predict:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregate Morphology: Whether the surfactants will form spherical micelles, cylindrical micelles, bilayers, or other structures. rsc.org

Intermolecular Forces: The balance of hydrophobic, electrostatic, and hydrogen bonding interactions that govern the assembly process. nih.gov

By modeling the interactions between many surfactant molecules and the surrounding solvent, these simulations provide a nanoscale view of the self-assembly process, offering insights into how molecular structure dictates macroscopic properties. rsc.org

Environmental Dynamics and Degradation Pathways of Thiirane, 2 Octyl , 1 Oxide

Environmental Fate and Transport Models for Surfactants

The movement and persistence of surfactants like Thiirane (B1199164), 2-octyl-, 1-oxide in the environment can be predicted using various fate and transport models. These models consider the compound's physicochemical properties to estimate its distribution across different environmental media.

Sorption to Sediments and Soils

The sorption of organic compounds to soil and sediment is a key process influencing their environmental mobility and bioavailability. For a surfactant such as Thiirane, 2-octyl-, 1-oxide, the long octyl chain imparts a hydrophobic character, suggesting a tendency to sorb to organic matter in soils and sediments. The sorption process can be influenced by factors such as the organic carbon content of the soil or sediment, pH, and the presence of other organic molecules. The sorption mechanism for non-polar organic pollutants in soil can involve both partitioning into soil organic matter and surface adsorption onto soil minerals. mdpi.com The rate of sorption can be rapid initially, involving adsorption to readily available surface sites, followed by a slower diffusion into the internal organic matter of the soil. mdpi.com

Table 1: Factors Influencing the Sorption of Thiirane, 2-octyl-, 1-oxide

| Factor | Influence on Sorption | Rationale |

| Octyl Chain | Increases sorption | The long hydrocarbon chain is hydrophobic and has a high affinity for organic matter in soil and sediment. |

| Thiirane 1-oxide Ring | May slightly decrease sorption compared to a non-polar equivalent | The sulfoxide (B87167) group introduces some polarity, which could slightly increase water solubility and reduce the tendency to partition into organic matter. |

| Soil/Sediment Organic Carbon Content | Higher content leads to increased sorption | Organic matter is the primary sorbent for hydrophobic organic compounds. |

| pH | Can influence sorption depending on the compound's pKa and the surface charge of soil minerals | The specific impact on Thiirane, 2-octyl-, 1-oxide would require experimental data. |

| Presence of Dissolved Organic Matter (DOM) | Can either increase or decrease sorption | DOM can compete for sorption sites or enhance the apparent solubility of the surfactant in water. mdpi.com |

Distribution in Aqueous Environments (e.g., Freshwater, Marine)

In aqueous environments, the distribution of Thiirane, 2-octyl-, 1-oxide will be governed by its water solubility, volatility, and tendency to partition to different phases. As a surfactant, it will preferentially accumulate at interfaces, such as the air-water interface and sediment-water interface. The hydrophobic octyl tail will drive it away from the water phase, while the polar sulfoxide group will interact with water molecules.

Multimedia fate and transport models are used to predict how chemicals are distributed in the environment based on their inherent properties. nih.gov Key parameters for these models include the octanol-water partition coefficient (Kow), which indicates the potential for bioaccumulation, and the air-water partition coefficient (Kaw). nih.govcdc.gov A higher Kow suggests a greater tendency to accumulate in fatty tissues of organisms. cdc.gov For surfactants, which have both hydrophobic and hydrophilic moieties, the behavior is more complex than for simple non-polar compounds. They can form micelles in water above a certain concentration (the critical micelle concentration), which can affect their partitioning behavior.

Biodegradation Mechanisms and Kinetics

Biodegradation is a primary pathway for the removal of organic compounds from the environment. The susceptibility of Thiirane, 2-octyl-, 1-oxide to microbial degradation is a critical factor in determining its environmental persistence.

Aerobic and Anaerobic Degradation Pathways

The degradation of organic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with different microbial communities and metabolic pathways involved.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize the octyl chain of Thiirane, 2-octyl-, 1-oxide as a carbon source. The degradation would likely proceed through omega-oxidation of the terminal methyl group of the octyl chain, followed by beta-oxidation, progressively shortening the hydrocarbon chain. The fate of the thiirane 1-oxide ring under aerobic conditions is less certain without specific studies, but it is plausible that specialized microorganisms could cleave the ring structure.

Anaerobic Degradation: Under anaerobic conditions, the degradation process is generally slower. Different electron acceptors, such as nitrate, sulfate, or carbon dioxide, would be used by microorganisms. The degradation of the octyl chain could still occur, though likely at a reduced rate compared to aerobic conditions. The degradation of the heterocyclic ring might proceed through different reductive pathways.

Influence of Chemical Structure on Biodegradability

The chemical structure of a molecule plays a significant role in its biodegradability. researchgate.netresearchgate.netncsu.eduepa.gov Several features of Thiirane, 2-octyl-, 1-oxide will influence its susceptibility to microbial attack.

Table 2: Influence of Structural Features of Thiirane, 2-octyl-, 1-oxide on Biodegradability

| Structural Feature | Influence on Biodegradability | Rationale |

| Linear Octyl Chain | Generally enhances biodegradability | Linear alkyl chains are more readily degraded by microorganisms through beta-oxidation compared to branched chains. |

| Thiirane 1-oxide Ring | May hinder biodegradability | Heterocyclic structures can be more resistant to microbial degradation than simple aliphatic or aromatic compounds. The presence of sulfur and the three-membered ring strain could require specific enzymatic machinery for cleavage. |

| Surfactant Nature | Can either enhance or inhibit biodegradability | At low concentrations, surfactants can increase the bioavailability of other hydrophobic compounds. However, at high concentrations, they can be toxic to microorganisms. |

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of Thiirane, 2-octyl-, 1-oxide in the environment.

Photodegradation: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The thiirane 1-oxide ring may be susceptible to photolytic cleavage. The energy from UV light could potentially lead to the extrusion of sulfur monoxide (SO) and the formation of an alkene.

Hydrolysis: Hydrolysis is the reaction of a substance with water. The thiirane 1-oxide ring, being a strained three-membered ring, could be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the opening of the ring to form a diol or other products. However, the stability of the thiirane 1-oxide ring to hydrolysis would need to be determined experimentally.

Molecular-Level Interactions with Environmental Microorganisms and Enzymes

Microorganisms capable of degrading this compound are likely to be found in environments with a history of exposure to surfactants and hydrocarbons, such as industrial wastewater treatment facilities and contaminated soils. Genera such as Pseudomonas, Rhodococcus, and various fungi are known for their versatile metabolic capabilities regarding such molecules. ontosight.ainih.govmdpi.com The initial interaction between the microorganism and the surfactant molecule often involves cell surface properties. The hydrophobic octyl chain can facilitate adsorption to the microbial cell membrane, a crucial first step for enzymatic attack.

The degradation can be conceptualized as proceeding via two primary routes: catabolism of the alkyl chain and transformation of the thiirane S-oxide headgroup.

Initiation via Alkyl Chain Oxidation (ω-oxidation and β-oxidation)

A common and energetically favorable pathway for the degradation of long-chain alkanes by microorganisms is the terminal oxidation of the alkyl chain, followed by beta-oxidation. nih.govethz.ch

Terminal Oxidation: The degradation is likely initiated by a monooxygenase enzyme, such as an alkane hydroxylase. ontosight.aiethz.ch This enzyme would hydroxylate the terminal methyl group of the 2-octyl chain, converting it into a primary alcohol (1-hydroxy-2-octyl-thiirane-1-oxide). ontosight.ai

Dehydrogenation: The resulting alcohol is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form the corresponding carboxylic acid, 2-(1-carboxyheptyl)thiirane 1-oxide. nih.govethz.ch

Beta-Oxidation: This fatty acid-like intermediate can then enter the well-established beta-oxidation pathway. nih.govwikipedia.org The process involves the repeated cleavage of two-carbon units in the form of acetyl-CoA, which can then be funneled into the citric acid cycle for energy production. wikipedia.orgaocs.org

This pathway effectively shortens the hydrophobic tail of the surfactant, progressively increasing its water solubility and reducing its surface-active properties.

Enzymatic Attack on the Thiirane S-oxide Ring

The polar headgroup, consisting of the thiirane S-oxide ring, presents a different set of challenges and opportunities for microbial enzymes.

Sulfoxide Reduction: A primary enzymatic interaction could be the reduction of the sulfoxide back to a sulfide (B99878) (thiirane). This reaction is catalyzed by a class of enzymes known as sulfoxide reductases, such as methionine sulfoxide reductase (Msr) or dimethyl sulfoxide (DMSO) reductase. frontiersin.orgmdpi.comwikipedia.org These enzymes are widespread in bacteria and play roles in repairing oxidative damage and in anaerobic respiration. frontiersin.orgresearchgate.net The reduction would yield Thiirane, 2-octyl-.

C-S Bond Cleavage: The strained three-membered thiirane ring is susceptible to enzymatic cleavage. Monooxygenases, similar to those involved in the biodesulfurization of compounds like dibenzothiophene, could attack the carbon-sulfur bonds. nih.govomicsonline.org For instance, a flavin-dependent monooxygenase could catalyze the cleavage of a C-S bond, leading to the opening of the ring and the formation of a linear sulfur-containing compound. nih.govacs.org This process would ultimately release the sulfur atom, which can be assimilated by the microorganism, and a hydrocarbon fragment that can be further metabolized. nih.gov

The table below summarizes the key enzymes potentially involved in the degradation of Thiirane, 2-octyl-, 1-oxide and their specific actions, based on analogous well-studied systems.

| Enzyme Class | Specific Enzyme (Example) | Substrate Moiety | Action | Resulting Product |

| Monooxygenases | Alkane-1-monooxygenase | Terminal methyl group of octyl chain | Hydroxylation | Primary alcohol |

| Dehydrogenases | Alcohol Dehydrogenase | Primary alcohol group | Oxidation | Aldehyde |

| Dehydrogenases | Aldehyde Dehydrogenase | Aldehyde group | Oxidation | Carboxylic acid |

| Acyl-CoA Synthetase | Long-chain-fatty-acid—CoA ligase | Carboxylic acid group | Activation with CoA | Acyl-CoA |

| β-Oxidation Enzymes | Acyl-CoA dehydrogenase, etc. | Acyl-CoA chain | Sequential cleavage of C2 units | Acetyl-CoA |

| Sulfoxide Reductases | Methionine Sulfoxide Reductase (MsrA) | Sulfoxide group | Reduction | Sulfide (Thiirane) |

| Monooxygenases | C-S Monooxygenase/Lyase | Thiirane Ring | C-S bond cleavage | Linear organosulfur compound |

The specific pathway followed and the rate of degradation would depend on the microbial species present, environmental conditions (e.g., aerobic vs. anaerobic), and the presence of other carbon and energy sources. nih.gov It is plausible that a microbial consortium would be most effective, with different species specializing in the degradation of the alkyl chain and the heterocyclic headgroup. frontiersin.org

Below is a table detailing research findings on the degradation of analogous compounds by specific microorganisms, which provides a basis for understanding the potential fate of Thiirane, 2-octyl-, 1-oxide.

| Microorganism | Analogous Compound | Degradation Pathway/Enzymes | Key Findings |

| Pseudomonas putida | n-octane | Alkane monooxygenase, alcohol/aldehyde dehydrogenases, β-oxidation | Capable of utilizing n-octane as a sole carbon and energy source. nih.govethz.ch |

| Rhodococcus erythropolis | Dibenzothiophene (DBT) | DBT monooxygenase (DszC), DBT sulfone monooxygenase (DszA) | Performs sulfur-specific oxidation and C-S bond cleavage. omicsonline.org |

| Escherichia coli | Methionine Sulfoxide | Methionine Sulfoxide Reductase (MsrA/B) | Reduces free and protein-bound methionine sulfoxide to methionine. frontiersin.orgacs.org |

| Various Bacteria | Linear Alkylbenzene Sulfonates (LAS) | ω-oxidation and β-oxidation of the alkyl chain | Degradation is initiated by oxidation of the alkyl chain, a common strategy for surfactant biodegradation. scirp.orghibiscuspublisher.comtbzmed.ac.ir |

Advanced Analytical and Spectroscopic Characterization of Thiirane, 2 Octyl , 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For Thiirane (B1199164), 2-octyl-, 1-oxide, ¹H and ¹³C NMR would confirm the presence and connectivity of the thiirane oxide ring and the octyl side chain.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the three-membered ring, which would be shifted downfield compared to a simple alkane due to the influence of the adjacent sulfoxide (B87167) group. These ring protons would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling. The protons of the octyl chain would present characteristic signals: a triplet for the terminal methyl group (~0.9 ppm) and a series of overlapping multiplets for the methylene (B1212753) (-(CH₂)₆-) groups in the aliphatic region (~1.2-1.6 ppm). The methylene group attached to the thiirane ring would appear at a distinct, more downfield chemical shift.

¹³C NMR: The carbon spectrum would show two signals for the carbons of the thiirane ring, shifted downfield due to the electronegative sulfur and oxygen atoms. The eight carbons of the octyl chain would also be resolved, with the terminal methyl carbon appearing furthest upfield (~14 ppm) and the carbon attached to the ring being the most deshielded of the chain.

Hypothetical ¹H and ¹³C NMR Data This data is predicted and not based on experimental results.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

|---|---|---|---|

| Thiirane Ring CH | ~2.5 - 3.0 | ~45 - 55 | Multiplet |

| Thiirane Ring CH₂ | ~2.2 - 2.8 | ~40 - 50 | Multiplet |

| Chain α-CH₂ | ~1.6 - 1.8 | ~30 - 35 | Multiplet |

| Chain (CH₂)₆ | ~1.2 - 1.4 | ~22 - 32 | Multiplet |

| Chain CH₃ | ~0.9 | ~14 | Triplet |

Mass Spectrometry (MS) Techniques for Purity and Identity Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, confirming its identity and purity. For Thiirane, 2-octyl-, 1-oxide (C₁₀H₂₀OS, Molecular Weight: 188.33 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 188. A characteristic fragmentation pathway for sulfoxides is the loss of the oxygen atom, which would lead to a significant peak at m/z 172 ([M-16]⁺). nih.gov Another common fragmentation for long-chain alkanes is the sequential loss of alkyl fragments. Therefore, prominent peaks corresponding to the loss of various fragments from the octyl chain (e.g., [M-CₙH₂ₙ₊₁]⁺) would be expected, providing structural information about the alkyl substituent. youtube.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of Thiirane, 2-octyl-, 1-oxide would be dominated by strong absorption bands corresponding to the C-H stretching of the octyl chain's methylene and methyl groups, typically found in the 2850-2960 cm⁻¹ region. A key diagnostic peak would be the strong S=O stretching vibration of the sulfoxide group, which is expected to appear in the range of 1030-1070 cm⁻¹. The asymmetric and symmetric stretching of the three-membered thiirane ring would likely be observed in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The S=O stretch would also be visible, though potentially weaker than in the IR spectrum. The C-S bond stretches within the ring would give rise to signals in the 600-700 cm⁻¹ range. The C-H stretching and bending modes of the octyl chain would also be present.

Electron Microscopy for Aggregation Structure Visualization (e.g., Cryogenic Transmission Electron Microscopy (Cryo-TEM), Freeze-Fracture TEM)

As a surfactant, Thiirane, 2-octyl-, 1-oxide is expected to form micelles in aqueous solution above its critical micelle concentration (CMC). Cryo-TEM is a powerful technique for visualizing these self-assembled structures directly. researchgate.netrsc.org By flash-freezing a thin film of the surfactant solution, the native, hydrated structures are preserved in vitreous ice. Cryo-TEM images would allow for the direct measurement of micellar morphology (e.g., spherical, cylindrical) and size distribution. umn.edu This visualization is crucial for understanding how the molecular structure of the surfactant dictates its aggregation behavior.

Light Scattering Techniques (Dynamic Light Scattering (DLS), Static Light Scattering (SLS)) for Micellar Size and Shape Determination

Light scattering techniques are non-invasive methods used to characterize particles in a solution.

Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of micelles. mdpi.com This analysis yields the hydrodynamic radius (Rₕ) of the micelles. DLS is particularly useful for determining the average size and size distribution (polydispersity) of the surfactant aggregates in solution. nih.gov

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. This data can be used to determine the weight-averaged molecular weight of the micelles, and consequently, the aggregation number (the number of surfactant molecules per micelle). nih.gov The radius of gyration (R₉) can also be obtained, which, when compared to the hydrodynamic radius from DLS, provides insights into the shape and compactness of the micelles.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur) in a pure sample. The results are used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For Thiirane, 2-octyl-, 1-oxide, with the molecular formula C₁₀H₂₀OS, the theoretical elemental composition can be calculated precisely.

Calculated Elemental Composition for C₁₀H₂₀OS

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 63.79% |

| Hydrogen (H) | 1.008 | 20 | 20.16 | 10.71% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.49% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 17.02% |

| Total | - | - | 188.33 | 100.00% |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of a compound by identifying its decomposition temperature. researchgate.net When a sample of Thiirane, 2-octyl-, 1-oxide is heated, the TGA curve would show a stable baseline until the onset of thermal decomposition. At the decomposition temperature, a sharp decrease in mass would be observed as the molecule breaks down into volatile fragments. This provides crucial information about the upper-temperature limit at which the surfactant can be used. mdpi.com

Future Research Directions and Emerging Paradigms for Thiirane, 2 Octyl , 1 Oxide Surfactant

Development of Novel Stimuli-Responsive Thiirane (B1199164) Oxide Systems for Controlled Functionality

The inherent reactivity of the thiirane oxide ring and the potential for modifying the octyl chain open avenues for creating surfactants that can respond to external stimuli. This responsiveness would allow for dynamic control over their aggregation behavior and interfacial properties.

Future investigations will likely focus on designing systems that are sensitive to a variety of triggers:

pH-Responsive Systems: Introduction of acidic or basic functionalities into the surfactant structure could render its self-assembly pH-dependent. For instance, the incorporation of an amine group could lead to protonation at low pH, altering the head group's polarity and disrupting micellar structures. This could be harnessed for targeted delivery and release applications.

Redox-Responsive Systems: The sulfoxide (B87167) group in Thiirane, 2-octyl-, 1-oxide is susceptible to oxidation and reduction. This redox activity can be exploited to create surfactants that change their properties in response to the local redox environment. For example, reduction of the sulfoxide to a sulfide (B99878) would significantly decrease the head group's polarity, leading to a change in surfactant behavior.

Light-Responsive Systems: Incorporation of photo-responsive moieties, such as azobenzene (B91143) or spiropyran, into the surfactant structure would enable light-controlled modulation of its properties. Photoisomerization of these groups can induce changes in molecular geometry and polarity, thereby affecting the surfactant's critical micelle concentration (CMC) and aggregation morphology.

Temperature-Responsive Systems: While the current structure does not inherently suggest strong thermo-responsiveness, modifications to the octyl chain, such as the introduction of polyethylene (B3416737) glycol (PEG) units, could impart lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior. This would allow for temperature-triggered changes in solubility and interfacial activity.

Table 1: Potential Stimuli-Responsive Thiirane, 2-octyl-, 1-oxide Derivatives and Their Triggers

| Derivative Type | Stimulus | Potential Application |

| Amine-functionalized | pH | Drug delivery, controlled flocculation |

| Azobenzene-modified | Light (UV-Vis) | Photo-switchable emulsions, controlled release |

| PEGylated | Temperature | Smart fluids, temperature-sensitive coatings |

| Thiol-containing | Redox | Biocatalysis, responsive nanoparticles |

Integration into Advanced Functional Materials beyond Traditional Surfactant Applications

The unique chemical functionalities of Thiirane, 2-octyl-, 1-oxide make it a promising candidate for integration into a variety of advanced materials, moving beyond its role as a simple surfactant.

Nanoparticle Synthesis and Functionalization: The surfactant can act as a stabilizing agent in the synthesis of metallic and metal oxide nanoparticles. The sulfur atom in the thiirane ring can exhibit strong coordination with metal surfaces, providing a robust capping layer that controls particle growth and prevents agglomeration. The octyl chain would ensure dispersibility in non-polar media.

Polymer-Surfactant Complexes: The interaction of Thiirane, 2-octyl-, 1-oxide with various polymers could lead to the formation of novel polymer-surfactant complexes with unique rheological and self-assembly properties. These complexes could find applications as thickening agents, gelling agents, or in the formulation of structured fluids.